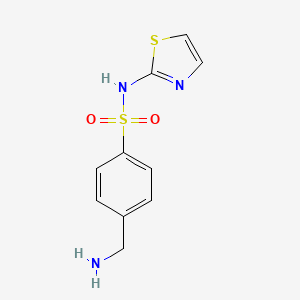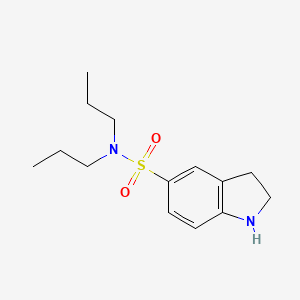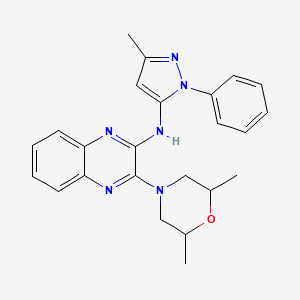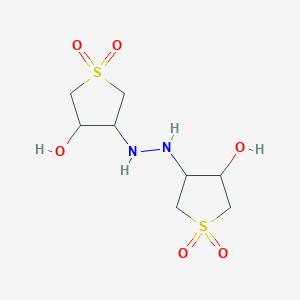
Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is a complex organic compound with the molecular formula C8H16N2O6S2 and a molecular weight of 300.35 . This compound is characterized by the presence of a thiophene ring, a hydrazine linkage, and multiple hydroxyl and oxide groups. It is a derivative of thiophene, a sulfur-containing heterocycle known for its diverse applications in chemistry and material science .
Vorbereitungsmethoden
The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Wirkmechanismus
The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can be compared to other thiophene derivatives such as thiophene 1,1-dioxides and thiophene 1-oxides . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydrazine linkage and multiple hydroxyl groups in thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] makes it unique and potentially more versatile in various applications .
Eigenschaften
CAS-Nummer |
3446-97-7 |
|---|---|
Molekularformel |
C8H16N2O6S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |
InChI-Schlüssel |
VMFLIANSPJLKSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



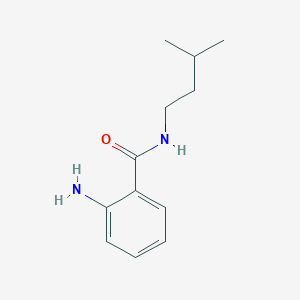



![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
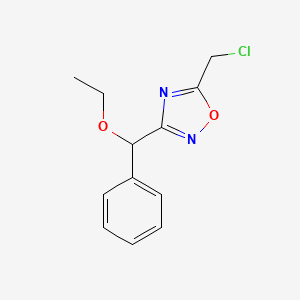
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
